1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene

Medicinal Chemistry Lipophilicity Physicochemical Properties

1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene (CAS 2059998-76-2) is an aromatic hydrocarbon building block featuring a branched isobutyl substituent and a trifluoromethoxy (-OCF3) group on a benzene core. The -OCF3 moiety imparts distinctive electronic and physicochemical properties that are critical for applications in medicinal chemistry, agrochemical research, and advanced materials science.

Molecular Formula C11H13F3O
Molecular Weight 218.21 g/mol
Cat. No. B13184571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene
Molecular FormulaC11H13F3O
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=CC=C1)OC(F)(F)F
InChIInChI=1S/C11H13F3O/c1-8(2)6-9-4-3-5-10(7-9)15-11(12,13)14/h3-5,7-8H,6H2,1-2H3
InChIKeyAFWVAQIIJPBXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene: Technical Datasheet for Procurement in Fluorinated Building Block Synthesis


1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene (CAS 2059998-76-2) is an aromatic hydrocarbon building block featuring a branched isobutyl substituent and a trifluoromethoxy (-OCF3) group on a benzene core . The -OCF3 moiety imparts distinctive electronic and physicochemical properties that are critical for applications in medicinal chemistry, agrochemical research, and advanced materials science . This compound is primarily procured as a research intermediate, typically at a purity specification of 95% , and is handled as a non-hazardous material suitable for standard organic synthesis workflows .

The Procurement Risk of 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene Substitution: Why Analog Swapping Compromises Research Integrity


In procurement and experimental design, substituting 1-(2-methylpropyl)-3-(trifluoromethoxy)benzene with a generic analog is not a neutral act; it introduces specific, quantifiable changes in molecular properties that can derail a project. The trifluoromethoxy (-OCF3) group is not simply interchangeable with other fluorinated groups like -CF3 or -OCH3. For instance, the -OCF3 group increases lipophilicity by 0.7–1.4 LogD units compared to a methoxy (-OCH3) analog, a difference that is on par with the -CF3 group but achieved via a distinct electronic mechanism . Furthermore, the -OCF3 group typically decreases metabolic stability relative to both -CH3O and -CF3 counterparts, with the sole exception being in N-alkoxy(sulfon)amide series . Therefore, replacing this compound with a -CF3 or -OCH3 variant would result in a molecule with significantly different lipophilicity and metabolic stability profiles, potentially leading to a false negative or misleading structure-activity relationship (SAR) data .

Quantitative Differentiation of 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene: A Comparator-Based Evidence Guide


Impact of Trifluoromethoxy Substituent on Lipophilicity (LogD) Compared to Methoxy and Trifluoromethyl Analogs

The -OCF3 substituent in 1-(2-methylpropyl)-3-(trifluoromethoxy)benzene confers a specific lipophilicity increase compared to its methoxy (-OCH3) analog. A class-level study of aliphatic derivatives demonstrates that the introduction of an -OCF3 group increases the LogD by 0.7–1.4 units relative to the corresponding -OCH3 compound. This effect is quantitatively similar to that observed for the -CF3 group .

Medicinal Chemistry Lipophilicity Physicochemical Properties

Metabolic Stability of Trifluoromethoxy-Containing Compounds Relative to Methoxy and Trifluoromethyl Analogs

The -OCF3 group in 1-(2-methylpropyl)-3-(trifluoromethoxy)benzene is associated with a typical decrease in metabolic stability compared to analogs bearing -OCH3 or -CF3 groups. A class-level microsomal stability study indicates that the trifluoromethoxy group generally decreases metabolic stability relative to these counterparts, with the notable exception of N-alkoxy(sulfon)amide series .

Medicinal Chemistry Metabolic Stability Microsomal Clearance

Comparison of Ortho-Directing Power: -OCF3 vs. -CF3 and -OCH3 in (Trifluoromethoxy)benzene Scaffolds

The -OCF3 substituent in the core (trifluoromethoxy)benzene scaffold exhibits superior ortho-directing power compared to both methoxy (-OCH3) and trifluoromethyl (-CF3) groups. This was quantified by measuring the capacity to promote a hydrogen/metal permutation at the ortho position. The -OCF3 group proved superior to both -OCH3 and -CF3, and like -CF3, it exerts a long-range electron-withdrawing effect that lowers the basicity of arylmetal compounds even from meta or para positions [1].

Organic Synthesis Regioselectivity Organometallic Chemistry

Validated Applications for 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene: Where to Deploy This Building Block


Medicinal Chemistry: Systematic Exploration of Lipophilic Bioisosteres in Lead Optimization

Based on its proven lipophilicity increase of 0.7–1.4 LogD units compared to methoxy analogs , 1-(2-methylpropyl)-3-(trifluoromethoxy)benzene is an ideal building block for medicinal chemists needing to fine-tune the lipophilicity of a lead series without resorting to a -CF3 group. It can be used to generate a matched molecular pair with its -OCH3 or -CF3 analog to quantitatively isolate the contribution of the -OCF3 group to target binding, permeability, or metabolic stability.

Organic Synthesis: Leveraging Ortho-Directing Power for Regioselective Functionalization

The strong ortho-directing power of the -OCF3 group, which is superior to that of both -CF3 and -OCH3 , makes this compound a strategic choice for synthetic routes requiring specific ortho-functionalization. Researchers can use 1-(2-methylpropyl)-3-(trifluoromethoxy)benzene as a substrate for directed ortho-metalation, enabling the synthesis of complex, polysubstituted aromatic scaffolds that would be difficult to access with a different substituent pattern.

Physicochemical Property Studies: Benchmarking the -OCF3 Group in the Aliphatic Series

As a representative aliphatic -OCF3 building block, this compound is valuable for generating and studying a mini-library of derivatives to benchmark the effects of the -OCF3 group. The published data on lipophilicity (0.7-1.4 LogD increase vs. -OCH3) and metabolic stability (typical decrease vs. -OCH3 and -CF3) provide a quantitative baseline for understanding the behavior of new -OCF3-containing entities in assays for membrane permeability, solubility, and microsomal clearance.

Agrochemical and Materials Science Research: Precursor to High-Value Fluorinated Intermediates

The 1-(2-methylpropyl)-3-(trifluoromethoxy)benzene scaffold serves as a versatile precursor for the synthesis of more complex fluorinated molecules relevant to agrochemicals and advanced materials [1]. Its specific substitution pattern—a branched alkyl chain and an -OCF3 group—offers a unique combination of lipophilicity and steric bulk that can be exploited to modulate the physical properties of target molecules, such as volatility or interaction with biological membranes.

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